molecular formula C6H10Br3NO2 B14519305 2,3,4-Tribromo-2-methyl-4-nitropentane CAS No. 62545-15-7

2,3,4-Tribromo-2-methyl-4-nitropentane

Cat. No.: B14519305
CAS No.: 62545-15-7
M. Wt: 367.86 g/mol
InChI Key: JUGHJASIGNZJCZ-UHFFFAOYSA-N
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Description

2,3,4-Tribromo-2-methyl-4-nitropentane is an organic compound with the molecular formula C5H8Br3NO2 It is characterized by the presence of three bromine atoms, one nitro group, and a methyl group attached to a pentane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4-Tribromo-2-methyl-4-nitropentane typically involves the bromination of 2-methyl-4-nitropentane. The reaction is carried out in the presence of a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the desired positions.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to achieve high yields and purity. The reaction conditions, such as temperature, solvent, and concentration of reagents, are optimized to maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2,3,4-Tribromo-2-methyl-4-nitropentane can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be replaced by other nucleophiles such as hydroxide ions (OH-) or amines (NH2-).

    Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas (H2) in the presence of a catalyst or metal hydrides.

    Oxidation Reactions: The compound can be oxidized to form different products depending on the oxidizing agent used.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

    Substitution: Formation of hydroxylated or aminated derivatives.

    Reduction: Formation of 2,3,4-tribromo-2-methyl-4-aminopentane.

    Oxidation: Formation of various oxidized derivatives depending on the reaction conditions.

Scientific Research Applications

2,3,4-Tribromo-2-methyl-4-nitropentane has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce bromine and nitro functionalities into other molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,3,4-Tribromo-2-methyl-4-nitropentane involves its interaction with molecular targets through its functional groups. The bromine atoms and nitro group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules or other chemical species. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,3,4-Tribromo-2-nitropentane: Similar structure but lacks the methyl group.

    2,3,4-Tribromo-4-nitropentane: Similar structure but lacks the methyl group at the 2-position.

    2,3,4-Tribromo-2-methylpentane: Similar structure but lacks the nitro group.

Uniqueness

2,3,4-Tribromo-2-methyl-4-nitropentane is unique due to the presence of both the nitro group and the methyl group, which confer distinct chemical properties and reactivity. This combination of functional groups allows for a wide range of chemical transformations and applications that are not possible with the similar compounds listed above.

Properties

CAS No.

62545-15-7

Molecular Formula

C6H10Br3NO2

Molecular Weight

367.86 g/mol

IUPAC Name

2,3,4-tribromo-2-methyl-4-nitropentane

InChI

InChI=1S/C6H10Br3NO2/c1-5(2,8)4(7)6(3,9)10(11)12/h4H,1-3H3

InChI Key

JUGHJASIGNZJCZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(C(C)([N+](=O)[O-])Br)Br)Br

Origin of Product

United States

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